(9Z,12Z)-9,12-Octadecadien-1-ol chemical and physical properties
(9Z,12Z)-9,12-Octadecadien-1-ol chemical and physical properties
An In-Depth Technical Guide to (9Z,12Z)-9,12-Octadecadien-1-ol for Researchers and Drug Development Professionals
Introduction
(9Z,12Z)-9,12-Octadecadien-1-ol, commonly known as linoleyl alcohol, is a polyunsaturated fatty alcohol of significant interest in various scientific fields. As the alcohol analog of the essential fatty acid, linoleic acid, it serves as a crucial structural component and a versatile synthetic precursor.[1][2] This long-chain primary fatty alcohol, characterized by an 18-carbon backbone with two cis double bonds at the 9th and 12th positions, possesses unique chemical and physical properties that underpin its utility.[3] Its applications span from being a fundamental building block in the synthesis of novel lipids for drug discovery to its use in cosmetics, lubricants, and specialty chemicals.[1][4] Furthermore, its role in biological systems, including insect chemical communication and as a substrate for enzymatic oxidation, highlights its importance in biochemical research.[5][6]
This guide provides a comprehensive technical overview of the core chemical and physical properties of (9Z,12Z)-9,12-Octadecadien-1-ol, its spectroscopic signature, synthesis, biological relevance, and handling protocols, designed to support the endeavors of researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The distinct molecular structure of linoleyl alcohol governs its physical state, solubility, and reactivity. It is a colorless to light yellow, oily liquid at room temperature.[5][7] The presence of two cis double bonds introduces kinks in the long hydrocarbon chain, preventing the efficient packing that is characteristic of its saturated counterparts and resulting in a low melting point.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₄O | [3][8] |
| Molecular Weight | 266.46 - 266.5 g/mol | [1][3][8] |
| CAS Number | 506-43-4 | [1][3][8] |
| Appearance | Colorless to light yellow oil/liquid | [5][7] |
| Density | 0.858 - 0.872 g/cm³ | [5][9][10] |
| Melting Point | -5 to -2 °C | [10][11] |
| Boiling Point | 153-154 °C at 0.4 kPa; 374 °C at 760 mmHg | [7][10] |
| Refractive Index | 1.4670 to 1.4710 | [10][11] |
| Flash Point | 124.1 °C | [10] |
| Solubility | Soluble in chloroform (sparingly), methanol (slightly) | [10] |
| Storage Temperature | -20°C | [1][10] |
Structural and Spectroscopic Characterization
Accurate structural elucidation is paramount for confirming the identity and purity of (9Z,12Z)-9,12-Octadecadien-1-ol. Its chemical identifiers and spectral data provide a definitive fingerprint.
Chemical Identifiers:
-
IUPAC Name: (9Z,12Z)-octadeca-9,12-dien-1-ol[3]
Spectroscopic Analysis Workflow
The characterization of linoleyl alcohol isomers relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly powerful for determining the precise location and stereochemistry of the double bonds.
Caption: General workflow for the spectroscopic characterization of octadecadien-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. The chemical shifts are highly indicative of the specific isomeric form.[13]
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ | ¹³C NMR Chemical Shift (δ, ppm) in CDCl₃ |
| Olefinic Protons (-CH=CH-) | 5.36 (m) | 130.2, 128.0 |
| Methylene adjacent to OH (-CH₂ -OH) | 3.62 (t) | 62.8 |
| Bis-allylic Methylene (=CH-CH₂ -CH=) | 2.77 (t) | 25.6 |
| Allylic Methylene (-CH₂ -C=) | 2.05 (m) | 27.2 |
| Aliphatic Methylene (-(CH₂)n-) | 1.26 (br s) | 22.6 - 32.6 |
| Terminal Methyl (-CH₃) | 0.89 (t) | 14.1 |
| Data sourced from BenchChem's comparative guide.[13] |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry data for (9Z,12Z)-9,12-Octadecadien-1-ol is available through the NIST Chemistry WebBook, providing valuable information for molecular weight confirmation and fragmentation pattern analysis.[8][14]
Synthesis and Preparation
Linoleyl alcohol is typically synthesized through the reduction of linoleic acid or its corresponding esters, such as methyl linoleate.[7][10] A common and effective laboratory method involves the use of reducing agents like lithium aluminum hydride in an appropriate solvent like tetrahydrofuran.[10] Historically, the Bouveault-Blanc reduction, which uses sodium in dry butanol, has also been employed for this transformation.[15] The starting material, methyl linoleate, can be prepared from natural sources like corn oil.[15]
Illustrative Synthetic Pathway
Caption: Simplified synthesis of linoleyl alcohol via reduction.
Applications and Biological Significance
The unique properties of linoleyl alcohol make it a valuable molecule in both industrial and research settings.
Industrial Applications:
-
Chemical Intermediate: It serves as a versatile raw material for producing emulsifiers, lubricants, and various specialty chemicals.[4]
-
Cosmetics and Pharmaceuticals: Its high purity and stable nature make it a suitable ingredient in cosmetic and pharmaceutical formulations.[4]
Research and Drug Development:
-
Drug Discovery: As a polyunsaturated lipid, it is a key building block for creating novel lipids for various therapeutic purposes, including drug delivery systems.[1][2]
-
Metabolic Research: Esters formed from linoleyl alcohol and compounds like Gallic acid have shown potential in promoting weight loss and managing metabolic syndrome in animal studies.[5] It has also been investigated for its potential in the treatment of arteriosclerosis and hyperlipidemia.[16]
-
Biochemical Studies: As a structural analog of linoleic acid, it is used to study the mechanisms of enzymes like lipoxygenase, which catalyzes its dioxygenation to form hydroperoxyoctadecadien-1-ols.[5]
Biological Role:
-
Insect Pheromones: The stereoisomerism of octadecadienols is critical for their function. While various isomers act as insect pheromones, the (9Z,12Z) isomer of the related aldehyde is specifically recognized as a component of sex pheromones in certain moth species, highlighting the specificity of biological receptor interactions.[6][17]
-
Metabolism: In humans, linoleyl alcohol can be metabolized, with known metabolites including linoleyl O-glucuronide.[3]
Safety and Handling
As a laboratory chemical, proper safety precautions are essential when handling (9Z,12Z)-9,12-Octadecadien-1-ol.
Hazard Identification:
-
Classification: This chemical is considered a combustible liquid and causes serious eye irritation.[18]
-
Primary Routes of Exposure: Inhalation, ingestion, and contact with skin and eyes.[18][19]
Handling and Storage Recommendations:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of vapors. Keep away from open flames, hot surfaces, and other sources of ignition.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[18] The recommended storage temperature is -20°C to maintain long-term stability.[1][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and halogens.[18]
Experimental Protocol: Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a sample of (9Z,12Z)-9,12-Octadecadien-1-ol for ¹H and ¹³C NMR spectroscopy, a critical step for structural verification.
Objective: To prepare a high-quality, homogeneous sample for NMR analysis.
Materials:
-
(9Z,12Z)-9,12-Octadecadien-1-ol sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the linoleyl alcohol sample directly into a clean, dry vial.
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and colorless.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred. The final liquid height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.[13]
Self-Validation: The quality of the preparation can be initially assessed by the clarity of the solution. Post-acquisition, the quality of the NMR spectrum (e.g., sharp TMS peak at 0.00 ppm, good signal-to-noise ratio, and flat baseline) will validate the protocol's success.
References
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Brenntag. (n.d.). Calcium Formate Bulk Distributor | CAS 544-17-2. Retrieved from [Link]
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GreenChem. (n.d.). Calcium Formate - Properties and Applications in Construction and More. Retrieved from [Link]
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PubChem. (n.d.). Linoleyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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Acme Synthetic Chemicals. (n.d.). Linoleyl Alcohol - Manufacturer. Retrieved from [Link]
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Acme Synthetic Chemicals. (n.d.). Linoleyl Alcohol. Retrieved from [Link]
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NIST. (n.d.). 9,12-Octadecadien-1-ol, (Z,Z)-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (2021). Linoleyl alcohol. Retrieved from [Link]
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PlantaeDB. (n.d.). (9Z,12Z)-Octadeca-9,12-dien-1-ol - Chemical Compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). calcium formate, 544-17-2. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 9,12-Octadecadien-1-ol, (Z,Z)- (CAS 506-43-4). Retrieved from [Link]
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NIST. (n.d.). 9,12-Octadecadien-1-ol, (Z,Z)-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2022). Synthesis of All-Z-1,6,9,12,15-Octadecapenten-3-one, A Vinyl Ketone Polyunsaturated Marine Natural Product Isolated from Callysponga sp. Molecules. Retrieved from [Link]
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LookChem. (n.d.). (9Z,12Z)-Octadeca-9,12-dien-1-ol. Retrieved from [Link]
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NIST. (n.d.). 9,12-Octadecadien-1-ol, (Z,Z)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 9,12-Octadecadienoyl chloride, (9Z,12Z)-. National Center for Biotechnology Information. Retrieved from [Link]
- American Chemical Society. (2026). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines.
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Tebubio. (n.d.). (9Z,12Z)-Octadeca-9,12-dien-1-ol. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Linoleyl Alcohol. Retrieved from [Link]
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ResearchGate. (n.d.). MS spectrum profile of the 9,12-Octadecadienoic acid (Z,Z)- analyzed from NIST library. Retrieved from [Link]
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ResearchGate. (n.d.). Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. Retrieved from [Link]
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Stenutz. (n.d.). (9Z,12Z)-9,12-octadecadienoic acid. Retrieved from [Link]
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